

Motesanib (AMG 706): A Technical Guide to its Discovery and Development

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Compound of Interest		
Compound Name:	Protein kinase inhibitor 10	
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Introduction

Motesanib (also known as AMG 706) is an orally administered small molecule that acts as a multi-target protein kinase inhibitor.[1] Developed initially by Amgen, it selectively targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (Kit), key mediators in angiogenesis and tumor cell proliferation.[1][2][3] This technical guide provides a comprehensive overview of the discovery and development history of motesanib, including its mechanism of action, key experimental data, and a summary of its clinical evaluation. While the development of motesanib was ultimately discontinued due to insufficient efficacy in late-stage clinical trials, its history offers valuable insights into the development of multi-targeted kinase inhibitors for cancer therapy.[1] [4][5]

Discovery and Preclinical Development

Motesanib was identified as a potent and orally bioavailable inhibitor of VEGFR, PDGFR, and Kit kinases through a focused drug discovery program.[2][3] Preclinical studies demonstrated its ability to inhibit angiogenesis and induce tumor regression in various xenograft models.[2][3]

Mechanism of Action



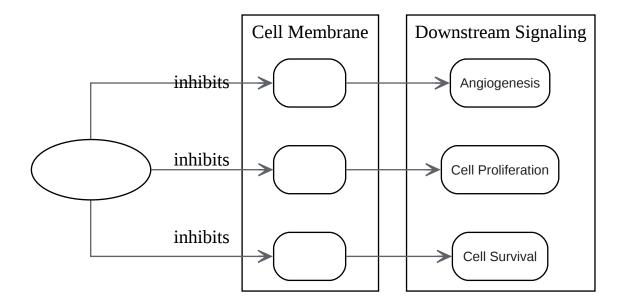




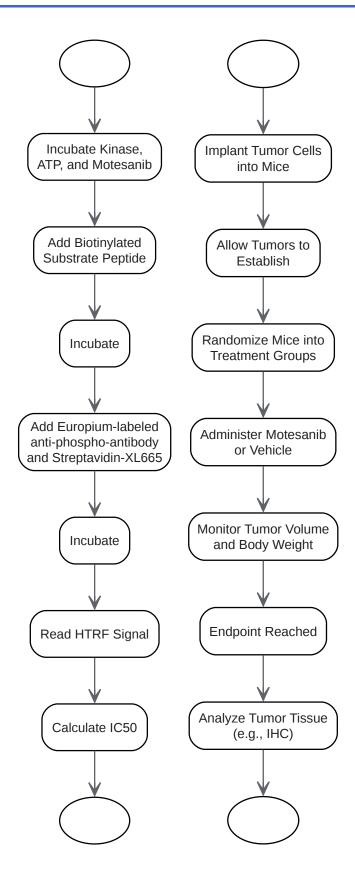
Motesanib is an ATP-competitive inhibitor, binding to the ATP-binding pocket of its target kinases and thereby preventing their phosphorylation and activation.[6][7] This leads to the inhibition of downstream signaling pathways involved in cell proliferation, survival, and angiogenesis.

The following diagram illustrates the signaling pathways targeted by Motesanib:









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